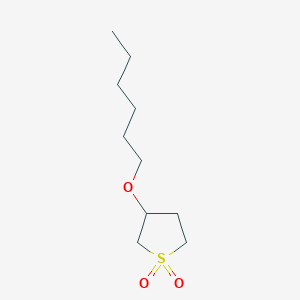
3-Hexyloxythiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyloxythiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions . This compound is known for its unique structural properties, which include a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers, making it a polar aprotic solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyloxythiolane-1,1-dione typically involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to give sulfolene, which is then hydrogenated using Raney nickel as a catalyst . The product yield and catalyst lifetime can be improved by adding hydrogen peroxide and neutralizing to a pH of roughly 5-8 before hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of advanced catalysts such as Ni-B/MgO has shown superior catalytic activity compared to traditional catalysts like Raney nickel .
Chemical Reactions Analysis
Types of Reactions
3-Hexyloxythiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiolane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexyloxythiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hexyloxythiolane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s polar aprotic nature allows it to dissolve a wide range of substances, facilitating various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: Another cyclic sulfone with similar solvent properties.
Isoindole-1,3-dione derivatives: Known for their biological and pharmaceutical applications.
Uniqueness
3-Hexyloxythiolane-1,1-dione stands out due to its unique combination of polar aprotic properties and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C10H20O3S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-hexoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H20O3S/c1-2-3-4-5-7-13-10-6-8-14(11,12)9-10/h10H,2-9H2,1H3 |
InChI Key |
FCLQCGQXKDLHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124868.png)

![Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy-](/img/structure/B12124873.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12124875.png)

![2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide](/img/structure/B12124885.png)


![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)
![5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester](/img/structure/B12124912.png)
![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)
![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)

